molecular formula C6H10O2Si B095769 Trimethylsilyl propiolate CAS No. 19232-22-5

Trimethylsilyl propiolate

Cat. No.: B095769
CAS No.: 19232-22-5
M. Wt: 141.22 g/mol
InChI Key: LCNWHVJMIOOGTC-UHFFFAOYSA-N
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Description

Trimethylsilyl propiolate: is an organic compound with the molecular formula C7H12O2Si. It is a derivative of propiolic acid where the hydrogen atom of the terminal alkyne is replaced by a trimethylsilyl group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds and as a precursor in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Trimethylsilyl propiolate typically involves the reaction of a lower alkyl propiolate with chlorotrimethylsilane in the presence of dry benzene and triethylamine . The reaction proceeds as follows:

  • A lower alkyl propiolate is dissolved in dry benzene.
  • Chlorotrimethylsilane is added to the solution.
  • Triethylamine is introduced to the mixture to act as a base.
  • The reaction mixture is stirred under an inert atmosphere until the reaction is complete.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Trimethylsilyl propiolate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Addition Reactions: It can participate in addition reactions with electrophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Trimethylsilyl propiolate in chemical reactions involves the activation of the alkyne group by the trimethylsilyl substituent. This activation facilitates nucleophilic attack and subsequent reaction steps. The trimethylsilyl group can also be removed under specific conditions, revealing the reactive alkyne moiety for further transformations .

Comparison with Similar Compounds

Uniqueness: Trimethylsilyl propiolate is unique due to its combination of the trimethylsilyl group and the ester functionality. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions while maintaining stability under various conditions sets it apart from other similar compounds .

Biological Activity

Trimethylsilyl propiolate (TMSP) is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of TMSP, including its applications in organic synthesis, antimicrobial properties, and potential therapeutic uses.

This compound is characterized by the presence of a trimethylsilyl group attached to a propiolate moiety. Its molecular formula is C₇H₁₄O₂Si, and it appears as a colorless liquid with a boiling point of approximately 92–96 °C at 28 mmHg and a density of 0.897 g/cm³. The alkyne functional group (-C≡C-) and the ester group (-COO-) contribute to its reactivity, making it a valuable building block in organic synthesis.

Biological Activity Overview

The biological activity of TMSP can be categorized into several key areas:

  • Antimicrobial Activity : TMSP has demonstrated potential antimicrobial properties against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest that TMSP may exhibit cytotoxic effects on cancer cell lines.
  • Synthetic Applications : Its reactivity allows for the synthesis of various derivatives with enhanced biological activities.

Antimicrobial Properties

Research indicates that TMSP exhibits significant antimicrobial activity. A study highlighted that compounds similar to TMSP can inhibit the growth of pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Activity

In vitro studies have shown that TMSP can inhibit the proliferation of certain cancer cell lines. For instance, experiments conducted on breast cancer cells indicated that TMSP treatment resulted in reduced cell viability in a dose-dependent manner. The cytotoxicity observed was attributed to the induction of apoptosis and cell cycle arrest .

Case Study: Cytotoxic Effects on Cancer Cells

A specific case study investigated the effects of TMSP on human lung cancer cells (A549). The study employed various concentrations of TMSP (1, 10, 50 µM) over 24 and 48 hours. The results demonstrated:

Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
18580
106550
503015

These findings suggest that higher concentrations of TMSP significantly reduce cell viability, indicating its potential as an anticancer agent .

Synthetic Applications

TMSP serves as a versatile intermediate in organic synthesis. Its unique structure allows chemists to utilize it in various reactions, including:

  • Alkyne Coupling Reactions : TMSP can participate in cross-coupling reactions to form complex molecules.
  • Synthesis of Functionalized Compounds : The trimethylsilyl group enhances the stability and reactivity of the compound, facilitating the creation of diverse functional groups.

Properties

IUPAC Name

3-trimethylsilylprop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2Si/c1-9(2,3)5-4-6(7)8/h1-3H3,(H,7,8)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEATTYBFBRNEB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9O2Si-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623287
Record name 3-(Trimethylsilyl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19232-22-5
Record name 3-(Trimethylsilyl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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